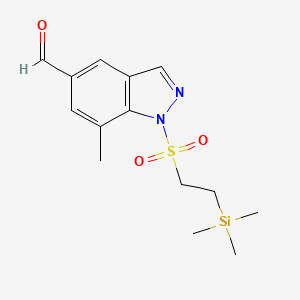
7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a trimethylsilyl group, a sulfonyl group, and an aldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate, which is then converted to its N-Boc derivative. The aldehyde group is introduced using n-Butyllithium (n-BuLi) and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol.
Substitution: TBAF in THF.
Major Products
Oxidation: 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carboxylic acid.
Reduction: 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-((2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
What sets 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde apart from similar compounds is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .
Properties
Molecular Formula |
C14H20N2O3SSi |
|---|---|
Molecular Weight |
324.47 g/mol |
IUPAC Name |
7-methyl-1-(2-trimethylsilylethylsulfonyl)indazole-5-carbaldehyde |
InChI |
InChI=1S/C14H20N2O3SSi/c1-11-7-12(10-17)8-13-9-15-16(14(11)13)20(18,19)5-6-21(2,3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
RSEQDGWZFPTZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(N=C2)S(=O)(=O)CC[Si](C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















